N-(Sulfanylacetyl)glycyl-L-histidine

Description

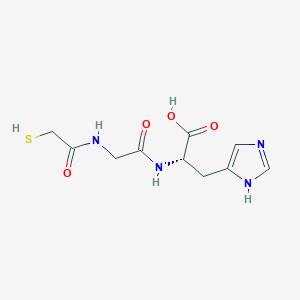

(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an imidazole ring, a mercaptoacetamido group, and a propanoic acid moiety, making it a versatile molecule in biochemical and pharmaceutical research.

Properties

CAS No. |

66516-06-1 |

|---|---|

Molecular Formula |

C10H14N4O4S |

Molecular Weight |

286.31 g/mol |

IUPAC Name |

(2S)-3-(1H-imidazol-5-yl)-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]propanoic acid |

InChI |

InChI=1S/C10H14N4O4S/c15-8(3-12-9(16)4-19)14-7(10(17)18)1-6-2-11-5-13-6/h2,5,7,19H,1,3-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t7-/m0/s1 |

InChI Key |

ABHFHWVYSABEDG-ZETCQYMHSA-N |

Isomeric SMILES |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CS |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

Introduction of the Mercaptoacetamido Group: This step involves the reaction of the imidazole derivative with mercaptoacetic acid under controlled conditions to introduce the mercaptoacetamido group.

Formation of the Propanoic Acid Moiety: The final step involves the coupling of the intermediate with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions to convert the imidazole ring into a more saturated structure.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the imidazole ring can introduce various alkyl or acyl groups.

Scientific Research Applications

Biochemical Properties and Mechanisms

N-(Sulfanylacetyl)glycyl-L-histidine is a derivative of histidine that may exhibit properties beneficial for biochemical research. Histidine itself plays a crucial role in various physiological processes, including acting as a precursor for histamine and participating in metal ion chelation and proton buffering . The sulfanylacetyl modification may enhance its reactivity and binding properties, making it suitable for studies involving enzyme interactions and metabolic pathways.

Antioxidant Activity

Research has indicated that compounds related to histidine possess antioxidant properties. The incorporation of sulfanylacetyl groups could potentially enhance these effects by improving the compound's ability to scavenge reactive oxygen species (ROS). This characteristic is particularly relevant in studies focused on oxidative stress-related diseases, where antioxidants are explored as therapeutic agents .

Role in Metal Ion Chelation

Histidine is known for its ability to chelate metal ions, which is essential in various biological functions and therapeutic applications. This compound may exhibit enhanced chelation abilities due to its modified structure, making it a candidate for research into metal toxicity reduction or as a stabilizing agent for metal-containing drugs .

Potential Applications in Drug Development

Given its structural features, this compound could be explored as a scaffold for developing new pharmaceuticals. Its histidine backbone allows for modifications that can lead to increased efficacy or reduced side effects in drug formulations targeting conditions like cancer or neurodegenerative diseases .

Nutritional Supplementation Studies

There is emerging evidence suggesting that histidine derivatives may play a role in nutritional supplementation, particularly concerning skin health and barrier function. Studies have shown that L-histidine supplementation can significantly improve skin conditions such as atopic dermatitis by enhancing filaggrin formation . The implications of this compound in this context could be significant, warranting further investigation into its effects on skin health.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the mercaptoacetamido group can form covalent bonds with nucleophilic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Histidine: An amino acid with an imidazole side chain, similar to the imidazole ring in (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid.

Cysteine: An amino acid with a thiol group, similar to the mercaptoacetamido group in the target compound.

Imidazole-4-acetic acid: A compound with an imidazole ring and a carboxylic acid group, similar to the propanoic acid moiety.

Uniqueness

(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the mercaptoacetamido group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Biological Activity

N-(Sulfanylacetyl)glycyl-L-histidine is a compound derived from the amino acid L-histidine, modified with a sulfanylacetyl group. This modification may enhance its biological activity, particularly in relation to its antioxidant properties and potential therapeutic applications. Understanding its biological activity involves exploring its mechanisms, effects on various biological systems, and potential clinical implications.

- Chemical Formula : C10H14N4O4S

- Molecular Weight : 286.31 g/mol

This compound is notable for its structural components, which include:

- A histidine backbone, contributing to its role in various biochemical pathways.

- A sulfanylacetyl group that may influence its reactivity and interaction with biological targets.

Antioxidant Properties

Research indicates that compounds related to histidine exhibit significant antioxidant activity. The presence of the sulfanylacetyl group in this compound may enhance this property, potentially offering protective effects against oxidative stress.

- Mechanism : Antioxidants neutralize free radicals, thereby preventing cellular damage. Histidine and its derivatives can scavenge reactive oxygen species (ROS), contributing to cellular protection.

Neuroprotective Effects

Histidine is known for its role in neurological health. Studies have suggested that histidine supplementation can aid in conditions such as cognitive decline and neurodegenerative diseases.

- Case Study : In a study involving animal models, increased levels of histidine were associated with improved cognitive function and reduced markers of neuroinflammation .

Role in Inflammation

Histidine derivatives have been implicated in modulating inflammatory responses. The conversion of histidine to histamine—a key mediator in inflammatory processes—highlights the importance of this amino acid in immune function.

- Research Findings : Histamine release from mast cells can lead to increased vascular permeability and recruitment of immune cells, suggesting that this compound may influence these pathways through its histidine component .

Table: Summary of Biological Activities

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Antioxidant | Scavenging of ROS | Histidine derivatives show protective effects against oxidative stress. |

| Neuroprotective | Modulation of neurotransmitters | Increased histidine levels linked to improved cognitive function in animal studies. |

| Anti-inflammatory | Histamine modulation | Histamine release associated with immune response regulation. |

Safety and Toxicity

While histidine itself is generally regarded as safe, the safety profile of this compound requires further investigation. Preliminary data suggest no significant toxicity; however, comprehensive toxicological studies are necessary to confirm safety across different dosages and populations .

Potential Side Effects

- Allergic reactions

- Gastrointestinal disturbances

- Potential interactions with medications affecting histamine pathways

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.